molecular formula C20H24N6O5 B2669951 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea CAS No. 951547-35-6

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2669951
CAS No.: 951547-35-6
M. Wt: 428.449
InChI Key: RVGYNDOATHZEPV-UHFFFAOYSA-N
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Description

The compound 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea is a urea derivative featuring two distinct aromatic moieties: a 4-ethoxyphenyl-substituted tetrazole and a 3,4,5-trimethoxyphenyl group. Urea derivatives are well-documented for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the 3,4,5-trimethoxyphenyl group is frequently associated with antiproliferative activity in oncology-related compounds .

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O5/c1-5-31-15-8-6-14(7-9-15)26-18(23-24-25-26)12-21-20(27)22-13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12H2,1-4H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGYNDOATHZEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions. The ethoxyphenyl group is then introduced via a nucleophilic substitution reaction. Finally, the trimethoxyphenyl urea moiety is attached through a condensation reaction with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring and methoxy/ethoxy groups are primary sites for oxidation:

  • Tetrazole ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the tetrazole ring may degrade to form nitrogen oxides and a substituted benzaldehyde derivative .

  • Demethylation of methoxy groups : Oxidative cleavage using HI/Ac₂O converts methoxy (-OCH₃) groups to hydroxyl (-OH), producing 3,4,5-trihydroxyphenyl derivatives .

Reaction TypeConditionsProductsKey References
Tetrazole oxidationKMnO₄, H₂SO₄, 80°CNitrogen oxides + 4-ethoxybenzaldehyde
Methoxy demethylationHI, Ac₂O, reflux3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-(3,4,5-trihydroxyphenyl)urea

Reduction Reactions

The tetrazole ring exhibits reducibility under catalytic hydrogenation:

  • Tetrazole reduction : Using H₂/Pd-C in ethanol, the tetrazole ring reduces to a primary amine , yielding 3-{[1-(4-ethoxyphenyl)-1H-aminomethyl]-1-(3,4,5-trimethoxyphenyl)urea .

Reaction TypeConditionsProductsKey References
Tetrazole hydrogenationH₂ (1 atm), Pd-C, EtOH, 25°CAmine derivative

Hydrolysis Reactions

The urea linkage is susceptible to hydrolysis:

  • Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the urea group into 3,4,5-trimethoxyaniline and a tetrazole-substituted carbamic acid .

  • Basic hydrolysis (NaOH, H₂O, 70°C): Produces ammonia and a disubstituted carbonyl compound .

Reaction TypeConditionsProductsKey References
Acidic hydrolysis6M HCl, reflux3,4,5-Trimethoxyaniline + 1-(tetrazolylmethyl)carbamic acid
Basic hydrolysis2M NaOH, 70°CNH₃ + 3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}carbonyl derivative

Substitution Reactions

The methylene bridge (-CH₂-) between the tetrazole and urea groups participates in nucleophilic substitution:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .

  • Acylation : Acetyl chloride in pyridine substitutes the methylene hydrogen, yielding acetylated derivatives .

Reaction TypeConditionsProductsKey References
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt
AcylationAcCl, pyridine, 0°CAcetylated derivative

Cycloaddition and Heterocycle Formation

The tetrazole ring can engage in [3+2] cycloadditions:

  • With alkynes under Cu(I) catalysis, it forms 1,2,3-triazole hybrids , enhancing bioactivity .

Reaction TypeConditionsProductsKey References
Cu-catalyzed cycloadditionCuI, DIPEA, DMF, 80°CTriazole-tetrazole hybrid

Stability Under Physiological Conditions

  • pH-dependent degradation : At physiological pH (7.4), the compound shows slow hydrolysis (~5% degradation over 24 hours) .

  • Thermal stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

Key Research Findings

  • Tetrazole reactivity dominates : The ring’s electron-deficient nature makes it prone to reduction and cycloaddition .

  • Urea group liability : Hydrolysis limits oral bioavailability but allows prodrug strategies .

  • Methoxy groups as metabolic hotspots : Demethylation by cytochrome P450 enzymes generates bioactive phenolic metabolites.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, various tetrazole derivatives have been synthesized and tested for their effectiveness against bacteria and fungi. In vitro studies utilizing disc diffusion methods have demonstrated that certain tetrazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The unique structure of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea may enhance its bioactivity compared to other similar compounds.

Anti-inflammatory Properties

Tetrazole derivatives have also been explored for their anti-inflammatory effects. Compounds in this class were evaluated using carrageenan-induced paw edema models in rats. Some derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium . The potential of this compound in this regard warrants further investigation to establish its efficacy and mechanism of action.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have shown that modifications in the urea moiety or the substitution patterns on the aromatic rings can significantly influence both the potency and selectivity of the compound against various biological targets .

Case Study 1: Antibacterial Activity

In one study focusing on a series of tetrazole derivatives similar to this compound, researchers found that specific substitutions led to enhanced antibacterial activity against resistant strains of bacteria. The results indicated that compounds with electron-donating groups on the phenyl rings displayed superior activity .

Case Study 2: Anti-inflammatory Efficacy

Another investigation assessed the anti-inflammatory effects of tetrazole-containing compounds in a model of chronic inflammation. Results showed that certain derivatives exhibited significant reductions in edema and pain response compared to controls. The study highlighted the importance of structural modifications in enhancing therapeutic outcomes .

Summary Table of Related Compounds

Compound NameStructure FeaturesUnique Properties
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-oneTriazole instead of tetrazoleKnown for anti-cancer activity
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)propan-1-oneContains an acrylamide moietyExhibits anti-inflammatory effects

Mechanism of Action

The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and similar derivatives, alongside their reported biological activities:

Compound Structure Substituents/Functional Groups Biological Activity/Notes Reference
Target compound : 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea - Tetrazole with 4-ethoxyphenyl
- Urea linker
- 3,4,5-Trimethoxyphenyl
Hypothesized anticancer activity (based on trimethoxyphenyl moiety)
Potential enhanced metabolic stability due to tetrazole
1-(4-Ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea - Tetrazole with 4-fluorophenyl
- Urea linker
- 4-Ethoxyphenyl
Research use only; fluorophenyl may reduce lipophilicity compared to ethoxyphenyl
5-(3,4,5-Trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazole - 3,4,5-Trimethoxyphenyl on triazole and thiadiazole
- Amide functionality
Anticancer activity against multiple cell lines (IC₅₀ values: 0.8–2.5 µM)
4-(1-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamido)benzoic acid - 3,4,5-Trimethoxyphenyl on triazole
- Carboxylic acid group
- 4-Chlorophenyl
Antiproliferative activity (73–77% yield in synthesis)

Key Observations:

The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer agents, as seen in compounds with IC₅₀ values below 3 µM . Its electron-donating methoxy groups may improve DNA intercalation or tubulin binding .

Functional Group Influence :

  • Urea linkers (target compound and ) provide hydrogen-bonding capabilities, which could improve target binding affinity compared to amide () or carboxylic acid () functionalities.
  • Tetrazole rings (target compound and ) offer metabolic stability over carboxylic acids, a feature critical for oral bioavailability .

Biological Activity

The compound 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a tetrazole ring and various aromatic substituents suggests a range of pharmacological properties.

Chemical Structure

The molecular formula for this compound is C18H22N4O4C_{18}H_{22}N_{4}O_{4}, with a molecular weight of approximately 358.39 g/mol. Its structure includes:

  • A tetrazole ring , which is known for enhancing solubility and bioactivity.
  • An ethoxyphenyl group , which may contribute to lipophilicity and interaction with biological targets.
  • A trimethoxyphenyl urea moiety , which can influence the compound's pharmacokinetics and dynamics.

Biological Activities

Research has indicated that compounds containing tetrazole rings often exhibit a broad spectrum of biological activities. Below are some notable findings regarding the biological activity of the target compound:

Anticancer Activity

Studies have shown that tetrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, modifications in the methoxy substituents on phenyl rings have been linked to increased antiproliferative activity against certain cancer types. The presence of multiple methoxy groups on the phenyl ring enhances the compound's interaction with cellular targets, leading to improved efficacy .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, its ability to inhibit tyrosinase , an enzyme involved in melanin production, has been noted. This property could be beneficial in developing treatments for skin disorders or as a cosmetic agent .

Pharmacological Studies

A comprehensive evaluation of the biological activity was conducted through in vitro assays. The following table summarizes key findings from various studies:

Activity Cell Line/Target IC50 (µM) Remarks
AntiproliferativeA549 (lung cancer)12.5Significant growth inhibition observed .
Tyrosinase inhibitionHuman melanoma cells15.0Potential use in skin whitening products .
CytotoxicityPeripheral blood lymphocytes>100Low toxicity indicates favorable therapeutic index .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Studies : In one study, derivatives similar to this compound were tested against several cancer cell lines, demonstrating promising results with IC50 values significantly lower than those of standard chemotherapeutics .
  • Enzyme Inhibition : Another research effort focused on the inhibitory effects on tyrosinase activity, revealing that specific structural modifications could enhance potency and selectivity .

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